1-(2-morpholinoacetyl)tetrahydro-3H-pyrazol-3-one
Overview
Description
1-(2-Morpholinoacetyl)tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H15N3O3 and a molecular weight of 213.23 g/mol It is known for its unique structure, which includes a morpholine ring and a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Morpholinoacetyl)tetrahydro-3H-pyrazol-3-one can be synthesized through a multi-step process involving the reaction of morpholine with acetic anhydride to form morpholinoacetyl chloride. This intermediate is then reacted with tetrahydro-3H-pyrazol-3-one under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Morpholinoacetyl)tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolones with different functional groups.
Scientific Research Applications
1-(2-Morpholinoacetyl)tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-morpholinoacetyl)tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholino group can enhance the compound’s binding affinity to these targets, while the pyrazolone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-(2-Piperidinoacetyl)tetrahydro-3H-pyrazol-3-one
- 1-(2-Pyrrolidinoacetyl)tetrahydro-3H-pyrazol-3-one
- 1-(2-Morpholinoacetyl)-2,3-dihydro-1H-pyrazol-3-one
Comparison: 1-(2-Morpholinoacetyl)tetrahydro-3H-pyrazol-3-one is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The morpholino group can enhance solubility and improve pharmacokinetic profiles, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
1-(2-morpholin-4-ylacetyl)pyrazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c13-8-1-2-12(10-8)9(14)7-11-3-5-15-6-4-11/h1-7H2,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMOWHFWDCBAJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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